molecular formula C6H13NO B14049908 (s)-2-(Tetrahydrofuran-3-yl)ethyl amine

(s)-2-(Tetrahydrofuran-3-yl)ethyl amine

Cat. No.: B14049908
M. Wt: 115.17 g/mol
InChI Key: CNWVPUYTZPMEDA-LURJTMIESA-N
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Description

(3S)-2-(Tetrahydrofuran-3-yl)ethan-1-amine is an organic compound with the molecular formula C6H13NO It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom The compound features an amine group attached to the ethane chain, which is connected to the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-(Tetrahydrofuran-3-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with tetrahydrofuran, which is commercially available.

    Functionalization: The tetrahydrofuran ring is functionalized to introduce the ethane chain. This can be achieved through various methods, including alkylation or acylation reactions.

    Amine Introduction: The final step involves introducing the amine group to the ethane chain. This can be done through reductive amination or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of (3S)-2-(Tetrahydrofuran-3-yl)ethan-1-amine may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-(Tetrahydrofuran-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or hydrocarbons.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxides or ketones.

    Reduction: Can produce alcohols or alkanes.

    Substitution: Results in the formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

(3S)-2-(Tetrahydrofuran-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-2-(Tetrahydrofuran-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The tetrahydrofuran ring provides structural stability and can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-2-(Tetrahydrofuran-3-yl)ethan-1-amine: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    Tetrahydrofuran-2-ylmethanamine: A similar compound with the amine group attached to a different position on the tetrahydrofuran ring.

    2-(Tetrahydrofuran-3-yl)ethanol: A related compound where the amine group is replaced by a hydroxyl group.

Uniqueness

(3S)-2-(Tetrahydrofuran-3-yl)ethan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2-[(3S)-oxolan-3-yl]ethanamine

InChI

InChI=1S/C6H13NO/c7-3-1-6-2-4-8-5-6/h6H,1-5,7H2/t6-/m0/s1

InChI Key

CNWVPUYTZPMEDA-LURJTMIESA-N

Isomeric SMILES

C1COC[C@H]1CCN

Canonical SMILES

C1COCC1CCN

Origin of Product

United States

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